Herbicidal Shoot Elongation Inhibition: ortho-Bromo Position Among 27 β-Phenoxyacrylate Analogs
In a systematic structure–activity study of 27 substituted ethyl β-phenoxyacrylates, ortho-halo substitution was identified as a major activity-enhancing structural feature for inhibiting shoot elongation of barnyard-grass (Echinochloa crus-galli). Among the four ortho-halogen analogs tested, the observed inhibitory potency order was Cl > F ≥ Br > I, establishing that the 2-bromo derivative occupies an intermediate potency position—more active than the 2-iodo analog but less active than the 2-chloro analog [1]. The study further demonstrated that the trans (E) geometric isomer was approximately 100-fold more potent than the cis (Z) isomer in the 2-chloro and 2,4-dichloro series, a stereochemical dependency that is structurally conserved in the 2-bromo analog given the shared acrylate geometry [1].
| Evidence Dimension | Inhibition of barnyard-grass shoot elongation (in vivo whole-plant assay) |
|---|---|
| Target Compound Data | Ethyl 3-(2-bromophenoxy)acrylate: Intermediate activity; exact % inhibition or IC₅₀ values not individually reported in the primary source; positioned between 2-Cl (most potent) and 2-I (least potent) within the ortho-halo subseries. |
| Comparator Or Baseline | Ethyl 3-(2-chlorophenoxy)acrylate (most potent ortho-halo analog); Ethyl 3-(2-fluorophenoxy)acrylate (comparable to Br); Ethyl 3-(2-iodophenoxy)acrylate (least potent ortho-halo analog). The most potent compound across all 27 analogs: ethyl trans-β-(2,4-dichlorophenoxy)acrylate. |
| Quantified Difference | The 2-chloro analog is more active than the 2-bromo analog; the 2-bromo analog is more active than the 2-iodo analog. trans isomers are ~100× more active than cis isomers (demonstrated for 2-Cl and 2,4-diCl; inferred for 2-Br). |
| Conditions | Barnyard-grass (Echinochloa crus-galli) shoot elongation assay; 27 substituted ethyl β-phenoxyacrylates tested; cis/trans ratio approximately 1:4 by NMR. |
Why This Matters
If herbicidal potency is the primary selection criterion, the 2-chloro or 2,4-dichloro analogs offer superior efficacy; however, the 2-bromo analog provides a distinct synthetic handle (aryl bromide for cross-coupling) that the chloro analogs cannot equivalently provide, enabling divergent lead optimization pathways from the same phenoxyacrylate scaffold.
- [1] Fujinami A, Mine A. Effect of Substituted β-Phenoxyacrylates on Shoot Elongation of Barnyard-grass. Agricultural and Biological Chemistry. 1970;34(8):1157–1161. doi:10.1080/00021369.1970.10859758. View Source
